molecular formula C18H15NOS B5847345 N-(2-thienylmethyl)-4-biphenylcarboxamide

N-(2-thienylmethyl)-4-biphenylcarboxamide

Cat. No.: B5847345
M. Wt: 293.4 g/mol
InChI Key: ZQOKKHISKXANAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-thienylmethyl)-4-biphenylcarboxamide, also known as TBX, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the family of benzamides and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2-thienylmethyl)-4-biphenylcarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been found to inhibit the activity of the histone deacetylase enzyme, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the expression of fibrosis-related genes, such as collagen I and α-SMA. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

N-(2-thienylmethyl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit low toxicity in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-(2-thienylmethyl)-4-biphenylcarboxamide. One area of research is the development of more potent and selective this compound analogs that can be used as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound and its effects on different cell types. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored. Finally, the safety and efficacy of this compound should be evaluated in preclinical and clinical studies.

Synthesis Methods

N-(2-thienylmethyl)-4-biphenylcarboxamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenemethanol with 4-biphenylcarboxylic acid chloride in the presence of a base. This reaction leads to the formation of the intermediate N-(2-thienylmethyl)-4-biphenylcarboxylic acid, which is then converted into this compound through the reaction with thionyl chloride and ammonia.

Scientific Research Applications

N-(2-thienylmethyl)-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of fibrosis-related genes.

Properties

IUPAC Name

4-phenyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c20-18(19-13-17-7-4-12-21-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOKKHISKXANAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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